1-Phenyl-2-(phenylimino)ethanone, also known as a Schiff base compound, is an organic compound characterized by the presence of both phenyl and imino functional groups. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in synthesizing other chemical entities.
The compound can be synthesized from acetophenone derivatives through various methods, including condensation reactions with primary amines. It has been studied for its structural properties and biological implications, particularly in the context of antimicrobial and anticancer activities.
1-Phenyl-2-(phenylimino)ethanone belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond. It is also classified under Schiff bases, a type of compound formed by the reaction of an amine with a carbonyl compound.
The synthesis of 1-Phenyl-2-(phenylimino)ethanone typically involves a condensation reaction between acetophenone and aniline or its derivatives. This reaction can be facilitated under acidic or basic conditions, often requiring heat to drive the reaction to completion.
The molecular structure of 1-Phenyl-2-(phenylimino)ethanone features a phenyl group attached to a carbon atom that is also bonded to a phenylimino group (). The general formula can be represented as:
1-Phenyl-2-(phenylimino)ethanone can undergo various chemical reactions typical of imines, including hydrolysis, reduction, and further condensation reactions.
The mechanism of action for 1-Phenyl-2-(phenylimino)ethanone in biological systems often involves its interaction with specific enzymes or proteins. For instance, it has been identified as a potential inhibitor of MCR-1, an enzyme associated with antibiotic resistance.
1-Phenyl-2-(phenylimino)ethanone has significant applications in medicinal chemistry, particularly in drug design and development aimed at overcoming antibiotic resistance. Its derivatives have shown promise as inhibitors against various microbial targets, making it a valuable compound for further research in pharmacology.
1-Phenyl-2-(phenylimino)ethanone (also referred to in research contexts as 1-phenyl-2-(phenylamino)ethanone) represents an emerging chemotype in the urgent global effort to overcome antibiotic resistance in Gram-negative pathogens. This compound and its derivatives function as potent inhibitors of MCR-1 (Mobilized Colistin Resistance-1), a plasmid-encoded enzyme that confers resistance to colistin—a last-line polymyxin antibiotic. The discovery and optimization of this scaffold directly address the critical threat posed by the rapid global dissemination of mcr-1 and related genes, which can render life-saving polymyxins ineffective against multidrug-resistant (MDR) infections [1] [4].
Polymyxins (polymyxin B and colistin/E) are cationic polypeptide antibiotics serving as the ultimate therapeutic option for infections caused by MDR Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae, Acinetobacter baumannii, and Pseudomonas aeruginosa. Their bactericidal activity primarily involves disruption of the bacterial outer membrane (OM) through electrostatic interaction between the cationic peptide and the anionic lipid A component of lipopolysaccharide (LPS) [5] [9]. The MCR-1 enzyme, a phosphoethanolamine transferase, catalyzes the addition of phosphoethanolamine (PEtN) to lipid A. This modification reduces the net negative charge of the bacterial outer membrane, thereby diminishing the binding affinity and effectiveness of polymyxins [1] [4] [8].
MCR-1 inhibitors like 1-phenyl-2-(phenylimino)ethanone derivatives function by directly targeting and inhibiting this enzymatic modification. Their significance lies in their ability to restore the efficacy of existing polymyxin antibiotics rather than necessitating the development of entirely novel antibiotic classes—a process notoriously slow and costly. Research demonstrates that lead derivatives, notably compounds 6p and 6q, when co-administered with sub-effective concentrations of colistin (2 μg·mL⁻¹), achieve complete growth inhibition of E. coli BL21(DE3) strains expressing mcr-1 at concentrations as low as 25 μM. Crucially, these compounds alone exhibit no inherent antibacterial activity, confirming their specific role as resistance-breakers targeting the MCR-1 mechanism [1] [2] [4].
Prior to 2015, resistance to colistin was understood to arise primarily through chromosomal mutations. Key mechanisms involved mutations in two-component regulatory systems (phoPQ, pmrAB) or their negative regulators (e.g., mgrB in Klebsiella pneumoniae), leading to LPS modifications such as the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) or PEtN via chromosomally encoded enzymes. While clinically significant, this resistance was typically non-transferable and strain-specific [5] [9].
Table 1: Emergence and Spread of Plasmid-Mediated Colistin Resistance (mcr genes)
Year | Event | Significance |
---|---|---|
2015 | First identification of mcr-1 from E. coli in food animals, China | Demonstrated horizontally transferable colistin resistance via plasmids; raised global alarm [1] [9] |
2016 | Detection of mcr-1 in clinical isolates globally | Confirmed rapid global dissemination across continents in diverse Enterobacteriaceae species [4] [5] |
2016 | Discovery of co-occurrence with carbapenemase genes (e.g., NDM-5, KPC) | Emergence of truly pan-drug-resistant strains; loss of last-line treatment options [1] [8] |
2017 | Identification of mcr-2 to mcr-10 variants | Revealed a larger, evolving family of resistance genes with potential for wider substrate range [9] |
The landscape changed dramatically in late 2015 with the landmark identification of the plasmid-borne mcr-1 gene in E. coli isolates from food animals, retail meat, and human patients in China [1] [4] [9]. Unlike chromosomal resistance, plasmid-mediated resistance allows for the horizontal transfer of colistin resistance across different bacterial species and genera. This posed an unprecedented threat: the potential for rapid, global spread of resistance to this last-resort antibiotic class. By 2016, mcr-1 had been detected in over 50 countries across six continents in diverse reservoirs (livestock, environment, human clinical isolates) [4] [5]. The gravity of the situation intensified with reports of mcr-1 co-existing with genes encoding carbapenemases (e.g., NDM-5, NDM-9, KPC), creating strains resistant to virtually all available antibiotics [1] [8]. This convergence of resistance mechanisms underscored the critical need for novel strategies like MCR-1 inhibition, positioning 1-phenyl-2-(phenylimino)ethanone derivatives as vital research tools and potential therapeutic adjuvants.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2